molecular formula C17H19BrN2 B12933941 rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine

rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine

Cat. No.: B12933941
M. Wt: 331.2 g/mol
InChI Key: JORFOQFEPOWZMD-SJORKVTESA-N
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Description

rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine: is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural features that allow for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and bromophenyl groups. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Introduction of the Bromophenyl Group: This can be done through a coupling reaction, such as a Suzuki coupling, using a bromophenyl boronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring allows for binding to these targets, potentially modulating their activity. The benzyl and bromophenyl groups can enhance the compound’s affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    rel-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-amine: Lacks the bromine atom, which may affect its binding affinity and specificity.

    rel-(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological activity.

    rel-(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine: Contains a fluorine atom, which can affect its metabolic stability and pharmacokinetics.

Uniqueness

The presence of the bromine atom in rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine makes it unique compared to its analogs. Bromine can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially leading to distinct biological activities and therapeutic potentials.

Properties

Molecular Formula

C17H19BrN2

Molecular Weight

331.2 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C17H19BrN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2/t16-,17+/m1/s1

InChI Key

JORFOQFEPOWZMD-SJORKVTESA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Br

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Br

Origin of Product

United States

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